TCO-PEG4-Acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
TCO-PEG4-Acid is synthesized through a series of chemical reactions involving the attachment of a trans-cyclooctene (TCO) moiety to a polyethylene glycol (PEG) chain. The process typically involves the following steps:
Activation of PEG: The PEG chain is activated using a suitable reagent such as succinic anhydride to introduce a carboxylic acid group.
Coupling with TCO: The activated PEG is then coupled with TCO using a coupling reagent like EDC or HATU to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using succinic anhydride.
Large-Scale Coupling: The activated PEG is coupled with TCO using industrial-scale reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
TCO-PEG4-Acid undergoes various chemical reactions, including:
Substitution Reactions: The carboxylic acid group can react with primary amines to form amide bonds.
Cycloaddition Reactions: The TCO moiety can participate in inverse electron demand Diels-Alder cycloaddition reactions with tetrazines.
Common Reagents and Conditions
EDC or HATU: Used as coupling reagents for amide bond formation.
Tetrazines: Used in cycloaddition reactions with the TCO moiety.
Major Products Formed
Amide Derivatives: Formed through substitution reactions with primary amines.
Dihydropyridazine Linkages: Formed through cycloaddition reactions with tetrazines.
Scientific Research Applications
TCO-PEG4-Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of various compounds, including PROTACs (proteolysis-targeting chimeras).
Biology: Employed in bioconjugation techniques for labeling and tracking biomolecules.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of advanced materials and nanotechnology.
Mechanism of Action
TCO-PEG4-Acid exerts its effects through its functional groups:
Amide Bond Formation: The carboxylic acid group reacts with primary amines to form stable amide bonds.
Cycloaddition Reactions: The TCO moiety undergoes inverse electron demand Diels-Alder cycloaddition reactions with tetrazines, forming stable dihydropyridazine linkages.
Comparison with Similar Compounds
Similar Compounds
TCO-PEG4-NHS Ester: Similar in structure but contains an NHS ester group instead of a carboxylic acid.
TCO-PEG4-DBCO: Contains a DBCO group, used for strain-promoted azide-alkyne cycloaddition reactions.
Uniqueness
TCO-PEG4-Acid is unique due to its enhanced solubility in aqueous media and its ability to form stable amide bonds and participate in cycloaddition reactions, making it highly versatile for various scientific applications .
Biological Activity
TCO-PEG4-Acid (Trans-Cyclooctene-Polyethylene Glycol 4-Acid) is a bioorthogonal compound that has gained attention in the field of bioconjugation and targeted drug delivery due to its unique properties and applications. This article provides a detailed examination of its biological activity, including its mechanism of action, applications in medical imaging and therapeutics, and relevant case studies.
This compound is characterized by its amine-reactive nature, allowing it to form stable amide bonds with amine-containing molecules. Its structure enhances solubility in aqueous media, making it suitable for various biological applications. The compound has the following chemical properties:
Property | Value |
---|---|
Chemical Formula | C20H35NO8 |
Molecular Weight | 417.38 g/mol |
Purity | >95% (HPLC) |
Solubility | DMSO, DMF, DCM, THF |
Storage | -20°C, desiccate |
This compound participates in the inverse-electron demand Diels-Alder (IEDDA) reaction with tetrazines, a process that is highly selective and efficient. This bioorthogonal reaction allows for the conjugation of TCO-modified biomolecules with tetrazine-containing partners without the need for additional catalysts or reagents. The reaction kinetics are exceptional, with rate constants exceeding , making it one of the fastest bioorthogonal reactions available .
1. Cancer Imaging
This compound has been utilized in pretargeted PET imaging strategies. For instance, a study involving a TCO-conjugated anti-CD44v6 antibody demonstrated effective imaging of head-and-neck squamous cell carcinoma using radiolabeled tetrazines . The study highlighted the potential for this compound to facilitate specific targeting of cancer cells, improving imaging accuracy.
2. Drug Delivery Systems
The compound's ability to conjugate with various biomolecules has implications for targeted drug delivery systems. For example, this compound has been used to modify single-domain antibodies (sdAbs) for enhanced targeting of HER2-positive tumors. The modified sdAbs exhibited high affinity and specificity towards HER2, demonstrating the utility of this compound in therapeutic applications .
Case Study 1: In Vivo Imaging with this compound
In a study involving prostate cancer models, this compound was conjugated to a bombesin antagonist targeting the gastrin-releasing peptide receptor (GRPr). Following administration, imaging studies showed significant accumulation of the radiolabeled conjugate in tumor tissues compared to normal tissues, confirming the effectiveness of this compound in targeted imaging applications .
Case Study 2: Labeling Single Domain Antibodies
A method developed for labeling sdAbs with this compound demonstrated over 75% conjugation efficiency. This study illustrated that the labeled sdAbs maintained their binding affinity while significantly reducing kidney uptake compared to traditional labeling methods. This highlights the potential for this compound to enhance the pharmacokinetics of therapeutic antibodies .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO8/c22-19(23)8-10-25-12-14-27-16-17-28-15-13-26-11-9-21-20(24)29-18-6-4-2-1-3-5-7-18/h1-2,18H,3-17H2,(H,21,24)(H,22,23)/b2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNKSDUNMXNXDE-UPHRSURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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